hGGPPS-IN-2

CAS No.:

Cat. No.: VC16647830

Molecular Formula: C20H18FN5O7P2S

Molecular Weight: 553.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18FN5O7P2S |

|---|---|

| Molecular Weight | 553.4 g/mol |

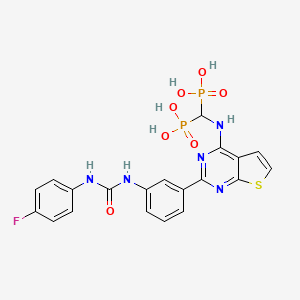

| IUPAC Name | [[[2-[3-[(4-fluorophenyl)carbamoylamino]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |

| Standard InChI | InChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |

| Standard InChI Key | ADZFVWRKYSFEGP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O |

Introduction

Chemical Structure and Design Rationale of hGGPPS-IN-2

Core Scaffold and Functional Moieties

hGGPPS-IN-2 belongs to the thienopyrimidine-based bisphosphonate (ThP-BP) class, characterized by a bicyclic thieno[3,2-d]pyrimidine core linked to a bisphosphonate group via a C-2 substituent . The critical structural features include:

-

Thienopyrimidine core: Facilitates π-π stacking interactions with aromatic residues in the hGGPPS active site.

-

C-2 side chain: A methylene-linked hydrophobic group (e.g., cyclohexyl or phenyl) that enhances selectivity for hGGPPS over farnesyl pyrophosphate synthase (hFPPS) .

-

Bisphosphonate moiety: Serves as a bioisostere for geranylgeranyl pyrophosphate (GGPP), competing with the natural substrate for binding .

Crystallographic studies of the hGGPPS-IN-2/hGGPPS complex (PDB: 6C57) reveal key interactions:

-

The bisphosphonate group coordinates with Mg²⁺ ions and forms hydrogen bonds with residues Arg73, Gln185, and Lys212.

-

The thienopyrimidine core occupies a hydrophobic pocket near the FPP-binding site, displacing the isoprenoid substrate .

Structure-Activity Relationship (SAR) Insights

Optimization of the ThP-BP library identified critical SAR trends:

| Modification Site | Effect on hGGPPS IC₅₀ | Selectivity (hGGPPS vs. hFPPS) |

|---|---|---|

| C-2 hydrophobic substituent | ↓ IC₅₀ (64 nM → 75 nM) | ↑ 30-fold → 50-fold |

| C-6 substitution | Loss of activity | - |

| Bisphosphonate bioisostere | Essential for binding | - |

For example, replacing the C-2 cyclohexyl group in compound 10a (IC₅₀ = 64 nM) with a bulkier adamantane moiety (compound 11c) improved selectivity 50-fold against hFPPS while maintaining sub-100 nM potency .

Mechanism of Action: Targeting Protein Prenylation

Disruption of Geranylgeranylation

hGGPPS catalyzes the condensation of farnesyl pyrophosphate (FPP) with isopentenyl pyrophosphate (IPP) to form GGPP, a lipid anchor for post-translational modification of small GTPases like Rap1A and RhoA . hGGPPS-IN-2 inhibits this reaction with an IC₅₀ of 75 nM, leading to:

-

Accumulation of unprenylated Rap1A (detected via Western blot) .

-

Loss of membrane localization for GTPases, impairing signal transduction .

Induction of ER Stress and Apoptosis

In MM RPMI-8226 cells, hGGPPS-IN-2 (EC₅₀ = 75 nM) triggers:

-

ER Stress:

-

Apoptotic Signaling:

Geranylgeraniol (GGOH) co-treatment completely rescues cells from apoptosis, confirming on-target effects .

Preclinical Efficacy Data

In Vitro Antimyeloma Activity

| Cell Line | hGGPPS-IN-2 EC₅₀ (μM) | Zoledronic Acid EC₅₀ (μM) | Selectivity Index (NHBE/RPMI-8226) |

|---|---|---|---|

| RPMI-8226 | 0.075 ± 0.02 | 11 ± 3.5 | 18.7 |

| U266 | 0.12 ± 0.03 | 14 ± 4.1 | 15.4 |

| NHBE (normal cells) | 1.4 ± 0.3 | 110 ± 25 | - |

hGGPPS-IN-2 exhibits 80-fold greater potency than zoledronic acid in MM cells while sparing normal bronchial epithelial cells (NHBE) .

In Vivo Pharmacodynamics

In the Vk*MYC murine MM model:

-

Dosing: 10 mg/kg twice weekly (subcutaneous).

-

Outcomes:

-

Target Engagement:

Pharmacokinetic Profile

| Parameter | Mouse | Rat | Human Microsomes |

|---|---|---|---|

| t₁/₂ (min) | 128 | 187 | 154 |

| CL (mL/min/kg) | 32 | 22 | 28 |

| Vd (L/kg) | 1.2 | 0.9 | 1.1 |

hGGPPS-IN-2 demonstrates:

-

Low clearance across species (22–32 mL/min/kg).

-

Moderate volume of distribution (0.9–1.2 L/kg), suggesting limited tissue penetration .

-

High bone affinity (hydroxyapatite binding Kd = 8.9 nM), enabling targeted delivery to myelomatous lesions .

Therapeutic Advantages Over Existing Agents

Comparison with Bisphosphonates

| Parameter | hGGPPS-IN-2 | Zoledronic Acid |

|---|---|---|

| Target | hGGPPS | hFPPS |

| MM Cell EC₅₀ | 75 nM | 11 μM |

| Bone Resorption IC₅₀ | 1.2 μM | 9 nM |

| Therapeutic Index (NHBE/MM) | 18.7 | 0.008 |

The 248-fold higher therapeutic index of hGGPPS-IN-2 stems from:

-

Lower hGGPPS mRNA abundance in MM vs. normal cells (ΔCt = 5.2) .

-

Selective inhibition of survival pathways in malignant plasma cells .

Synergy with Proteasome Inhibitors

Combination with bortezomib enhances apoptosis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume